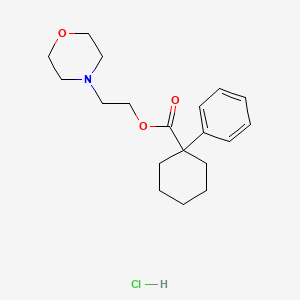

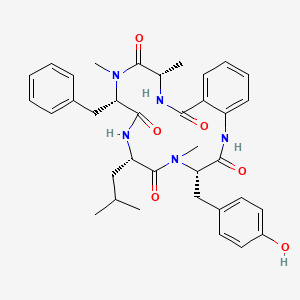

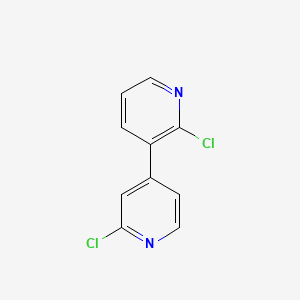

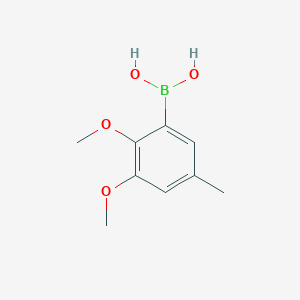

![molecular formula C14H12FN5 B1354165 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide CAS No. 256376-68-8](/img/structure/B1354165.png)

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide

Übersicht

Beschreibung

The compound “1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide” belongs to a class of compounds known as fluoropyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis Analysis

Fluoropyridines can be synthesized using various methods . The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been reviewed .Molecular Structure Analysis

The molecular structure of “1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide” likely includes a pyrazolo[3,4-b]pyridine core, which is a valuable molecular scaffold that has been widely used in the search for biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving fluoropyridines can be quite diverse, and their reactivity can be influenced by the presence of the fluorine atom, which is a strong electron-withdrawing group .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Synthesis Techniques and Affinity Constants: The compound has been synthesized through methods like reductive amination, amide hydrolysis, and N-alkylation, and its structure confirmed by techniques such as 1HNMR and 19FNMR. It's found to have significant affinity constants for D4, D2, and D3 receptors, indicating its potential as a dopamine D4 receptor ligand (Yang Fang-wei, 2013).

Biomedical Applications

Biomedical Significance

A comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines, including the subject compound, discusses their diverse biomedical applications. These applications are linked to the variety of substituents present at specific positions on the compound and the synthetic methods used for their synthesis (Ana Donaire-Arias et al., 2022).

Anticonvulsant Activity

Analogs of this compound have been synthesized and tested for anticonvulsant activity. These studies provide insights into the impact of the imidazole ring modifications on anticonvulsant efficacy, with the analogs displaying varying activities against maximal electroshock-induced seizures in rats (J. Kelley et al., 1995).

Chemical Properties and Applications

Organometallic Complexes and Anticancer Potential

Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, structurally similar to the subject compound, have been synthesized and evaluated for their potential as cyclin-dependent kinase (Cdk) inhibitors, displaying promising cytotoxicity and cell cycle effects in human cancer cells (I. Stepanenko et al., 2011).

Versatile Building Block in Synthesis

The compound has been identified as a versatile building block in chemical synthesis, particularly for microwave-assisted synthesis of various substituted derivatives (H. Schirok et al., 2015).

Zukünftige Richtungen

The future directions for research on “1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The interest towards the development of fluorinated chemicals has been steadily increasing .

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5/c15-11-6-2-1-4-9(11)8-20-14-10(5-3-7-18-14)12(19-20)13(16)17/h1-7H,8H2,(H3,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCFFAGUCURQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

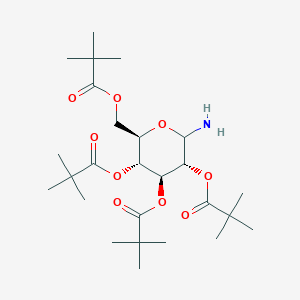

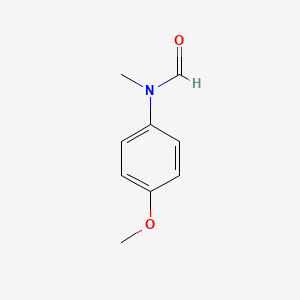

![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane](/img/structure/B1354104.png)